![molecular formula C16H13ClF3NO4S2 B2399283 3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine CAS No. 1448074-02-9](/img/structure/B2399283.png)
3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine
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Description
3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both sulfone and azetidine moieties. The compound has been found to have various applications in the field of medicinal chemistry, and its unique chemical structure has made it an attractive target for synthetic chemists.
Scientific Research Applications
Synthesis and Characterization
A notable application of sulfonyl-azetidine derivatives involves their synthesis and characterization for antimicrobial activity. Shah et al. (2014) synthesized a series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives, showcasing the versatility of sulfonyl groups in creating compounds with potential biological activities. These compounds were characterized by spectroscopic methods and evaluated for their antibacterial and antifungal activities, demonstrating the compound's relevance in developing new antimicrobial agents (Shah et al., 2014).
Crystal Structure Analysis
The crystal structure of related compounds provides insights into their chemical behavior and potential interactions with biological targets. Al-Hourani et al. (2015) detailed the crystal structure of two tetrazole derivatives, illustrating how structural analysis contributes to understanding the compound's interactions at the molecular level. Such analyses are fundamental in drug design, offering a pathway to tailor these compounds for specific biological activities (Al-Hourani et al., 2015).
Antifungal and Antibacterial Potential
Compounds with sulfonyl groups have been explored for their antifungal and antibacterial potential. Wolf (2000) discussed the structure of a sulfonyl-containing fungicide, highlighting the electrostatic interactions involving sulfonyl groups that contribute to the compound's biological activity. This study underscores the utility of sulfonyl-azetidine derivatives in developing new antimicrobial agents with specific mechanisms of action (Wolf, 2000).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4S2/c17-11-5-7-12(8-6-11)26(22,23)13-9-21(10-13)27(24,25)15-4-2-1-3-14(15)16(18,19)20/h1-8,13H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEAPOSHBNDXDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine |
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